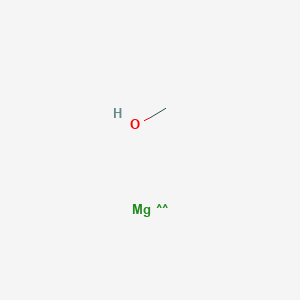
Methanol--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol–magnesium (1/1) is a compound formed by the combination of methanol and magnesium in a 1:1 molar ratio. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH. Magnesium is a lightweight, silvery-white metal with the chemical symbol Mg. The combination of these two substances results in a compound that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanol–magnesium (1/1) can be synthesized through several methods. One common method involves the reaction of magnesium metal with methanol. This reaction typically occurs under anhydrous conditions to prevent the formation of magnesium hydroxide. The reaction can be represented as follows:
Mg+CH3OH→CH3OMg+H2
Industrial Production Methods
Industrial production of methanol–magnesium (1/1) often involves the use of magnesium turnings or powder and anhydrous methanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The reaction is exothermic, and the temperature is carefully monitored to prevent any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol–magnesium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and formaldehyde.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Methanol–magnesium (1/1) can participate in substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methanol–magnesium (1/1) include halides, carbonyl compounds, and acids. The reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from reactions involving methanol–magnesium (1/1) include magnesium salts, alcohols, and hydrocarbons. For example, the reaction with a carbonyl compound can produce an alcohol.
Applications De Recherche Scientifique
Methanol–magnesium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Methanol–magnesium (1/1) is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of various chemicals, including formaldehyde and other alcohols.
Mécanisme D'action
The mechanism of action of methanol–magnesium (1/1) involves the interaction of the magnesium ion with various molecular targets. Magnesium acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The methanol group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Methanol–magnesium (1/1) can be compared with other similar compounds, such as:
Ethanol–magnesium (1/1): Similar to methanol–magnesium (1/1), but with ethanol instead of methanol.
Methanol–calcium (1/1): Similar to methanol–magnesium (1/1), but with calcium instead of magnesium.
The uniqueness of methanol–magnesium (1/1) lies in its specific reactivity and applications, particularly in the formation of Grignard reagents and its use in organic synthesis.
Conclusion
Methanol–magnesium (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important reagent in scientific research and industrial processes.
Propriétés
Numéro CAS |
651353-38-7 |
|---|---|
Formule moléculaire |
CH4MgO |
Poids moléculaire |
56.35 g/mol |
InChI |
InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |
Clé InChI |
TZNULHNPXDZANP-UHFFFAOYSA-N |
SMILES canonique |
CO.[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


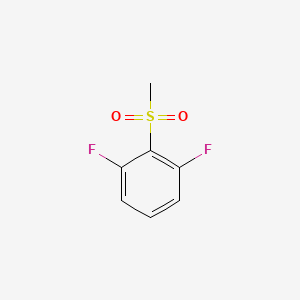
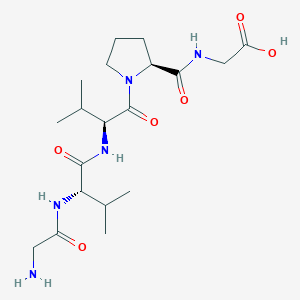
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
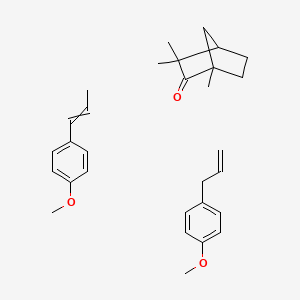
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
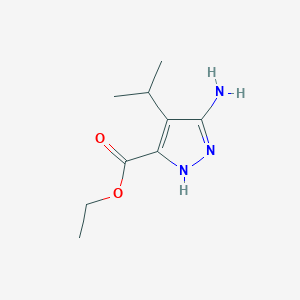
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
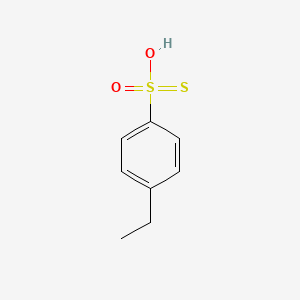
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
